![molecular formula C17H18F2N2O4 B4673802 N-[2-(difluoromethoxy)-4-methylphenyl]-N'-(3,4-dimethoxyphenyl)urea](/img/structure/B4673802.png)
N-[2-(difluoromethoxy)-4-methylphenyl]-N'-(3,4-dimethoxyphenyl)urea
Overview
Description
N-[2-(difluoromethoxy)-4-methylphenyl]-N'-(3,4-dimethoxyphenyl)urea, also known as Diflumetorim, is a chemical compound that has been extensively studied for its potential use in the field of agriculture. It is a fungicide that is used to control a range of plant diseases caused by fungi. The compound has been found to have a high level of efficacy against various fungal pathogens, making it a promising candidate for use in crop protection.
Mechanism of Action
The mechanism of action of N-[2-(difluoromethoxy)-4-methylphenyl]-N'-(3,4-dimethoxyphenyl)urea involves inhibition of the enzyme succinate dehydrogenase in the fungal cells. This enzyme is involved in the respiratory chain of the fungal cells, and its inhibition leads to disruption of the energy production process, ultimately leading to cell death. The compound has been found to be highly specific to fungal cells and does not affect the growth of plant cells.
Biochemical and Physiological Effects:
Studies have shown that N-[2-(difluoromethoxy)-4-methylphenyl]-N'-(3,4-dimethoxyphenyl)urea does not have any significant biochemical or physiological effects on plants. The compound does not affect the growth or development of the plants and does not accumulate in the plant tissues. It has also been found to have low toxicity to non-target organisms, including mammals and birds.
Advantages and Limitations for Lab Experiments
N-[2-(difluoromethoxy)-4-methylphenyl]-N'-(3,4-dimethoxyphenyl)urea has several advantages for use in laboratory experiments. It has a high level of efficacy against fungal pathogens, making it a useful tool for studying the mechanisms of fungal infections. The compound is also easy to synthesize and purify, making it readily available for use in experiments. However, the compound has some limitations, including its high cost and limited solubility in water, which can make it difficult to work with in certain experiments.
Future Directions
There are several future directions for research on N-[2-(difluoromethoxy)-4-methylphenyl]-N'-(3,4-dimethoxyphenyl)urea. One area of research is to investigate the potential use of the compound in combination with other fungicides to increase its efficacy. Another direction is to study the effects of the compound on different types of fungi and to explore its potential use in controlling new and emerging fungal pathogens. Additionally, there is a need for further research on the environmental impact of the compound and its potential effects on non-target organisms.
Scientific Research Applications
N-[2-(difluoromethoxy)-4-methylphenyl]-N'-(3,4-dimethoxyphenyl)urea has been extensively studied for its potential use as a fungicide in agriculture. It has been found to be effective against a wide range of fungal pathogens that cause diseases in crops, including powdery mildew, rust, and leaf spot. The compound has been tested on various crops, including grapes, tomatoes, and wheat, and has shown promising results in controlling fungal infections.
properties
IUPAC Name |
1-[2-(difluoromethoxy)-4-methylphenyl]-3-(3,4-dimethoxyphenyl)urea | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18F2N2O4/c1-10-4-6-12(14(8-10)25-16(18)19)21-17(22)20-11-5-7-13(23-2)15(9-11)24-3/h4-9,16H,1-3H3,(H2,20,21,22) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQVCQFIHOYZPQX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)NC2=CC(=C(C=C2)OC)OC)OC(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18F2N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(difluoromethoxy)-4-methylphenyl]-N'-(3,4-dimethoxyphenyl)urea |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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